molecular formula C9H5F3N2O2 B13631575 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Cat. No.: B13631575
M. Wt: 230.14 g/mol
InChI Key: NWURRIMLSHHOPJ-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a high-value heterocyclic building block designed for advanced pharmaceutical research and drug discovery. This compound features a pyrrolo[2,3-b]pyridine core, which is one of the six key isomeric azaindole structures recognized for their broad biological activity and prevalence in medicinal chemistry . The scaffold is of significant interest because pyrrolopyridine derivatives are found in several pharmacologically active compounds and approved therapies, such as the anticancer agents Vemurafenib and Pexidartinib, highlighting its relevance in developing targeted treatments . The integration of a trifluoromethyl (CF3) group at the 6-position is a strategic modification that enhances the molecule's properties. The -CF3 group is strongly electron-withdrawing and confers improved metabolic stability, enhanced lipophilicity, and increased membrane permeability, which are critical for optimizing the pharmacokinetic profiles of drug candidates . The carboxylic acid functional group provides a versatile handle for further synthetic elaboration, allowing researchers to readily form amide bonds or other derivatives for structure-activity relationship (SAR) studies . This makes the compound an ideal precursor for constructing more complex molecules aimed at various biological targets. Research into related pyrrolopyridine isomers has demonstrated promising biological activities, including potent effects as analgesic and sedative agents, as well as antidiabetic, antimycobacterial, antiviral, and antitumor activities . This compound is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) for safe handling and storage procedures, which recommend storing sealed in a dry environment at 2-8°C .

Properties

Molecular Formula

C9H5F3N2O2

Molecular Weight

230.14 g/mol

IUPAC Name

6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)6-3-5(8(15)16)4-1-2-13-7(4)14-6/h1-3H,(H,13,14)(H,15,16)

InChI Key

NWURRIMLSHHOPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Esterification and Hydrolysis Approach

One documented method involves esterification of the corresponding carboxylic acid followed by purification and hydrolysis to obtain the acid form.

  • Starting from 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid , reaction with concentrated sulfuric acid in absolute ethanol at 85°C for 16 hours yields the ethyl ester derivative.
  • The reaction mixture is then purified by silica gel chromatography to isolate ethyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate with a yield of approximately 316 mg from 0.6 g crude acid.

This method is adaptable for related positional isomers and provides a route to protected intermediates that can be hydrolyzed to the free acid.

Halogenation and Cross-Coupling Techniques

A sophisticated and widely used approach involves halogenation at the 3-position of the pyrrolo[2,3-b]pyridine scaffold, followed by palladium-catalyzed Suzuki or other cross-coupling reactions to introduce the trifluoromethyl group or other substituents.

  • Preparation of 3-iodo-pyrrolo[2,3-b]pyridine intermediates is achieved by selective iodination and N -methylation steps.
  • Copper-mediated trifluoromethylation of 4-iodo-5-nitropyrrolo[2,3-b]pyridine derivatives using reagents such as methyl 2,2-difluoro-2-(fluorosulfonyl)acetate has been shown to efficiently install the trifluoromethyl group at the 6-position.
  • Subsequent steps include desulfonylation, reduction, and methylation to afford the desired trifluoromethylated pyrrolo[2,3-b]pyridine derivatives.
  • Suzuki cross-coupling with boronate esters allows for the introduction of various substituents at other positions, facilitating structural diversification.

This methodology benefits from regioselective halogenation and versatile palladium-catalyzed cross-coupling reactions, which are well-established in heterocyclic synthesis.

Cyclization from 4,4,4-Trifluoro-3-Aminobutanoates

An alternative synthetic route involves the construction of the pyridine ring via cyclization of enamines derived from 4,4,4-trifluoro-3-aminobutanoates.

  • This method avoids the use of unstable and hazardous vinyl ether intermediates, which are common in previous routes.
  • The process proceeds through formation of enamines and dihydropyridinones, followed by cyclization to yield 6-trifluoromethylpyridine-3-carboxylic acid derivatives, which can be further elaborated to the pyrrolo[2,3-b]pyridine core.
  • Advantages include fewer synthetic steps, improved safety profiles, and cost-effectiveness for scale-up.

This approach is particularly valuable for industrial synthesis due to its operational simplicity and avoidance of mutagenic intermediates.

Reductive Amination and Functional Group Transformations

Further functionalization of pyrrolo[2,3-b]pyridine derivatives, including the target compound, can be achieved via reductive amination and other transformations.

  • Reductive amination conditions often involve trifluoroacetic acid and low temperatures (0°C to -10°C) to install amino substituents or modify existing groups on the heterocycle.
  • These steps are critical for generating kinase inhibitors and other biologically active molecules based on the pyrrolo[2,3-b]pyridine scaffold.

Comparative Data Table of Key Preparation Methods

Methodology Key Steps Advantages Limitations Reference
Esterification and Hydrolysis Acid + H2SO4 + EtOH → esterification → chromatography Simple, good yields for esters Requires purification, moderate reaction time
Halogenation + Cross-Coupling Iodination → N-methylation → Cu-mediated trifluoromethylation → Suzuki coupling Regioselective, versatile substitution Multi-step, requires Pd catalysts and sensitive reagents
Cyclization from Trifluoro-3-Aminobutanoates Enamine formation → dihydropyridinone → cyclization Avoids hazardous intermediates, scalable Specialized starting materials
Reductive Amination and Functionalization Reductive amination with TFA, low temp → amine installation Enables diverse functionalization Requires careful temperature control

Research Findings and Practical Considerations

  • The copper-mediated trifluoromethylation of iodinated intermediates is notably efficient for introducing the trifluoromethyl group at the 6-position of the pyrrolo[2,3-b]pyridine ring.
  • Protection and deprotection strategies, such as phenylsulfonyl protection, are critical for regioselectivity and to prevent side reactions during halogenation and methylation steps.
  • The avoidance of vinyl ether intermediates, which are flammable and mutagenic, is a significant improvement in recent synthetic methods, enhancing safety and environmental compliance.
  • The choice of synthetic route depends on scale, desired purity, and availability of starting materials. Industrial synthesis favors methods with fewer steps and safer reagents, such as the cyclization approach from trifluoro-3-aminobutanoates.
  • Palladium-catalyzed cross-coupling remains a cornerstone technique for structural diversification and late-stage functionalization in this compound class.

Chemical Reactions Analysis

Types of Reactions

6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: The trifluoromethyl group and carboxylic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as amides or esters.

Scientific Research Applications

6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrrolo-Pyridine Derivatives

Key structural analogs differ in substituent type, position, or core heterocycle (Table 1).

Table 1: Structural Comparison of 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid and Analogs

Compound Name CAS Number Substituent Variations Structural Similarity
6-(Trifluoromethyl)picolinic acid 131747-42-7 Pyridine core, -CF₃ at position 6 0.96
6-(Difluoromethyl)picolinic acid 1256824-41-5 Pyridine core, -CF₂H at position 6 0.93
4,6-Bis(trifluoromethyl)picolinic acid 1092346-60-5 Pyridine core, -CF₃ at positions 4 and 6 0.88
5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid 1222533-88-1 Silyl-protected pyrrolo-pyridine derivative N/A
Key Observations:
  • Bis-trifluoromethyl derivatives (e.g., 1092346-60-5) introduce steric bulk, which may hinder solubility or target engagement despite enhanced stability .
  • Silyl-protected analogs (e.g., 1222533-88-1) are synthetic intermediates; the triisopropylsilyl group masks the carboxylic acid, improving stability during synthesis but requiring deprotection for biological activity .
Role in Medicinal Chemistry

The pyrrolo[2,3-b]pyridine scaffold is prevalent in kinase inhibitors (e.g., JAK/STAT pathway targets). The -CF₃ group in the target compound enhances metabolic resistance compared to -CH₃ or -H analogs, as seen in related pyrimidine derivatives from patent EP 4 374 877 A2, where fluorine substituents improve pharmacokinetic profiles .

Physicochemical and Toxicological Considerations

  • Acidity : The carboxylic acid group (pKa ~2.5–3.0) increases water solubility compared to ester or nitrile analogs but may limit membrane permeability.
  • Toxicity: While heterocyclic amines (e.g., IQ-class compounds) are carcinogenic, the pyrrolo-pyridine core in the target compound lacks the imidazole ring required for such mutagenicity, as noted in studies on food-borne heterocyclic amines .

Biological Activity

6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antibacterial, cytotoxic, and other pharmacological properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structure is characterized by a pyrrole ring fused with a pyridine ring, along with a trifluoromethyl group and a carboxylic acid functional group. Its molecular formula is C8H5F3N2O2C_8H_5F_3N_2O_2, and it has a molecular weight of approximately 220.13 g/mol.

Biological Activity Overview

The biological activities of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid have been investigated in various studies, particularly focusing on its antibacterial and cytotoxic properties.

Antibacterial Activity

Recent studies indicate that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antibacterial activity. For instance, certain derivatives showed minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating their potential as effective antibacterial agents .

Table 1: Antibacterial Activity of Pyrrolo Derivatives

CompoundMIC (μg/mL)Target Bacteria
6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid3.12 - 12.5Staphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus
Control (Isoniazid)0.25Mycobacterium tuberculosis

Cytotoxic Activity

In addition to its antibacterial properties, this compound has shown promising cytotoxic effects against various cancer cell lines. A study reported that several pyrrolo[2,3-b]pyridine derivatives exhibited cytotoxic activity with IC50 values indicating considerable potency against cancer cells .

Table 2: Cytotoxic Activity of Pyrrolo Derivatives

CompoundIC50 (μM)Cancer Cell Line
6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid0.064 - 0.115A549 (Lung)
Control (Doxorubicin)0.025A549 (Lung)

The mechanism by which 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid exerts its biological effects is believed to involve the inhibition of specific signaling pathways associated with bacterial growth and cancer cell proliferation. For instance, its interaction with the HGF/MET signaling pathway has been highlighted as a potential target for therapeutic intervention in cancer treatment .

Case Studies

  • Antibacterial Efficacy : In a controlled study involving various pyrrole derivatives, compounds similar to 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid were tested against clinical isolates of bacteria. Results showed that these compounds not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics .
  • Cytotoxicity in Cancer Models : A series of experiments conducted on human cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The study emphasized the importance of the trifluoromethyl group in enhancing the compound's potency against cancer cells .

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